molecular formula C13H12N4S B2704130 4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-83-5

4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2704130
CAS No.: 151297-83-5
M. Wt: 256.33
InChI Key: PGIIWYILQYIDHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The amino and thiol groups are functional groups containing nitrogen and sulfur atoms, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino and thiol groups are both nucleophilic and could participate in a variety of reactions. The naphthalene and triazole rings could also undergo reactions, particularly if activated by the presence of the other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene ring could make the compound relatively nonpolar and insoluble in water. The amino and thiol groups could form hydrogen bonds, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound is used in the synthesis of various chemical derivatives. For instance, its reaction with 2-bromo-1,4-naphthoquinone in ethanol produces 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]naphthalene-1,4-diones, which upon further treatment yield 10-substituted-5H-naphtho[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-ones through intramolecular cyclization (Khalafy et al., 2015).

  • Physical and Chemical Properties : The synthesis and characterization of novel compounds involving this triazole derivative have been explored. These studies involve understanding their structural properties, which are crucial for their application in various fields, including medicinal chemistry (Sancak et al., 2007).

Biological and Antimicrobial Activities

  • Antileishmanial Activity : The antileishmanial activity of 4-amino-1,2,4-triazole derivatives, which include the specified compound, has been studied. These compounds show significant potential in combating Leishmania infantum promastigots (Süleymanoğlu et al., 2017).

  • Antiradical Activity : Research indicates that derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit notable antiradical activity, which is essential in the development of therapeutic agents for diseases caused by free radicals (Safonov & Nosulenko, 2021).

  • Antimicrobial Activities : Some derivatives starting from this compound have been synthesized and evaluated for their antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Other Applications

  • Corrosion Inhibition : The compound has been studied as a corrosion inhibitor for copper in saline environments. Its effectiveness in protecting metal surfaces highlights its potential application in industrial settings (Chauhan et al., 2019).

  • Synthesis of Fused Heterocyclic Compounds : It has been used in the synthesis of new fused triazolotriazines and triazolotriazepines, which have potential gram-negative antibacterial activity. This demonstrates its versatility in creating novel bioactive molecules (Aly et al., 2011).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .

Properties

IUPAC Name

4-amino-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-17-12(15-16-13(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIIWYILQYIDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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